molecular formula C24H24ClNO6S B11164857 2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 2-{[(4-methylphenyl)sulfonyl]amino}butanoate

2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 2-{[(4-methylphenyl)sulfonyl]amino}butanoate

Cat. No.: B11164857
M. Wt: 490.0 g/mol
InChI Key: JVFWWNJGRWUQOF-UHFFFAOYSA-N
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Description

2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 2-{[(4-methylphenyl)sulfonyl]amino}butanoate is a complex organic compound that belongs to the class of benzo[c]chromenes This compound is characterized by its unique structure, which includes a chloro group, a ketone group, and a sulfonyl amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 2-{[(4-methylphenyl)sulfonyl]amino}butanoate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the benzo[c]chromen core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzo[c]chromen core.

    Introduction of the chloro group: Chlorination reactions are carried out using reagents such as thionyl chloride or phosphorus pentachloride.

    Formation of the sulfonyl amino group: This step involves the reaction of the benzo[c]chromen derivative with 4-methylphenylsulfonyl chloride in the presence of a base such as triethylamine.

    Coupling with butanoic acid derivative: The final step involves the coupling of the intermediate with a butanoic acid derivative under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 2-{[(4-methylphenyl)sulfonyl]amino}butanoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions to form corresponding oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield alcohols, and substitution may yield various substituted derivatives.

Scientific Research Applications

2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 2-{[(4-methylphenyl)sulfonyl]amino}butanoate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 2-{[(4-methylphenyl)sulfonyl]amino}butanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with receptors: Modulating the activity of receptors on the cell surface or within cells.

    Altering gene expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 2-{[(4-methylphenyl)sulfonyl]amino}butanoate is unique due to the presence of the sulfonyl amino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds.

Properties

Molecular Formula

C24H24ClNO6S

Molecular Weight

490.0 g/mol

IUPAC Name

(2-chloro-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) 2-[(4-methylphenyl)sulfonylamino]butanoate

InChI

InChI=1S/C24H24ClNO6S/c1-3-20(26-33(29,30)15-10-8-14(2)9-11-15)24(28)32-22-13-21-18(12-19(22)25)16-6-4-5-7-17(16)23(27)31-21/h8-13,20,26H,3-7H2,1-2H3

InChI Key

JVFWWNJGRWUQOF-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)OC1=C(C=C2C3=C(CCCC3)C(=O)OC2=C1)Cl)NS(=O)(=O)C4=CC=C(C=C4)C

Origin of Product

United States

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